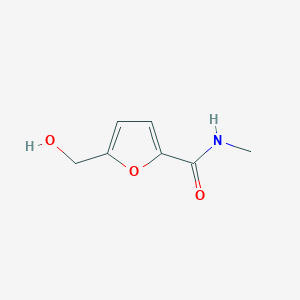

5-(Hydroxymethyl)-N-methyl-2-furamide

Übersicht

Beschreibung

5-(Hydroxymethyl)-N-methyl-2-furamide is an organic compound that is widely spread in food products and is formed in sugar-containing food when exposed to heat . It is used as an indicator of quality in food products . It is also employed to indicate the adulteration of food products with acid-converted invert syrups .

Synthesis Analysis

The synthesis of this compound has been reported in various studies . For instance, a study by Dong-Zhao Yang et al. discussed an improved approach for practical synthesis . Another study highlighted the effective biosynthesis of 2,5-furandicarboxylic acid from 5-hydroxymethylfurfural via a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase .Molecular Structure Analysis

The molecular structure of this compound has been investigated using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) . These studies have provided insights into the molecular structure, morphology, and growth mechanism of 5-hydroxymethylfurfural derived humins as a function of conversion .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied extensively . For instance, a study reported that humins form either through a ring-opening mechanism and/or through substitution at the α or β position via nucleophilic attack .Physical and Chemical Properties Analysis

This compound is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents . It has a buttery, caramel odor . The density is 1.29 g/cm^3, the melting point is 30 to 34 °C, and the boiling point is 114 to 116 °C at 1 mbar .Wissenschaftliche Forschungsanwendungen

Biomass Conversion to Biobased Polyesters

2,5-Bis(hydroxymethyl)furan, a compound closely related to 5-(Hydroxymethyl)-N-methyl-2-furamide, has been utilized in the enzymatic synthesis of novel biobased polyesters. These furan polyesters, synthesized using various diacid ethyl esters and Candida antarctica Lipase B, exhibit promising properties for applications in sustainable materials, demonstrating the potential of furan derivatives in replacing petroleum-based aromatic monomers in polyester synthesis (Jiang et al., 2014).

Catalytic Reduction of Biomass-Derived Furanic Compounds

The catalytic reduction of furanic compounds, including furfural and HMF, has been explored for converting oxygen-rich biomass derivatives into valuable chemicals. This process can selectively produce various products such as furfuryl alcohol and 2,5-bis(hydroxymethyl)furan, highlighting the versatility of furanic compounds as precursors for bio-based chemicals (Nakagawa et al., 2013).

Advanced Applications in Green Chemistry

Furan derivatives, particularly HMF, serve as pivotal intermediates for bio-based chemistry, connecting biomass raw materials to the biorefinery industry. Their versatility allows for the synthesis of a wide array of chemicals and materials, emphasizing the importance of furanic compounds in developing sustainable chemical processes (Shen et al., 2020).

Hydroxymethylfurfural (HMF) Production and Utilization

HMF's role as a platform molecule for converting into a variety of chemicals has been underscored, with furfural and 2,5-furandicarboxylic acid (FDCA) being identified as key derivatives. The potential of HMF and its derivatives as feedstock for bulk chemicals and fuels demonstrates the significant interest in furan derivatives for sustainable chemical production (Teong et al., 2014).

Synthesis and Applications of Polyamides

Polyamides based on 5-hydroxymethylfurfural derivatives, specifically 2,5-furandicarboxylic acid dichloroanhydride, have been synthesized and shown to possess desirable properties such as thermal stability and intrinsic viscosity. These findings suggest the potential of HMF derivatives in the development of new materials (Smirnova et al., 2020).

Safety and Hazards

The safety data sheet for 5-(Hydroxymethyl)-N-methyl-2-furamide indicates that it is combustible and causes skin and eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid prolonged or repeated exposure .

Zukünftige Richtungen

The future directions for 5-(Hydroxymethyl)-N-methyl-2-furamide research include exploring its potential as a renewable feedstock for the production of fuels and chemicals . There is also interest in developing more robust enzymes for its conversion . Furthermore, the electrochemical oxidation of this compound to 2,5-furandicarboxylic acid, a monomer for biopolymer production, is a promising strategy for the utilization of renewable feedstocks .

Wirkmechanismus

Target of Action

It is known that 5-hydroxymethylfurfural, a related compound, has been found to interact with muscarinic receptors . These receptors play a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .

Mode of Action

It can be inferred from the related compound 5-hydroxymethylfurfural, which exhibits antimuscarinic activity . This suggests that 5-(Hydroxymethyl)-N-methyl-2-furamide might interact with its targets, leading to changes in cellular functions.

Biochemical Pathways

For instance, 5-hydroxymethylfurfural can be converted into 2,5-furandicarboxylic acid through a bi-enzymatic cascade system involving bacterial laccase and fungal alcohol oxidase . Another study showed that 5-hydroxymethylfurfural could be involved in the oxidation-based pathways yielding 5-hydroxymethylcytosine .

Pharmacokinetics

It is known that when 5-hydroxymethyl-2-furaldehyde, a related compound, is administered orally or intravenously to rats, it or its metabolites are rapidly eliminated in the urine with the recovery of 95-100% after 24 hours .

Result of Action

The related compound 5-hydroxymethylfurfural has been shown to have various effects, such as stimulation of platelet-soluble guanylate cyclase, indirect elevation of platelet cgmp levels, and inhibition of hypoxia-inducible factor-1 (hif-1) and nf-κb .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the production and value addition of various hydrophobic analogs of 5-hydroxymethylfurfural, a related compound, have been shown to be influenced by factors such as particle size, dose level, stabilizing excipient, drug lipophilicity, gender, body mass index, and host response .

Biochemische Analyse

Biochemical Properties

5-(Hydroxymethyl)-N-methyl-2-furamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of furan derivatives. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which facilitate the compound’s integration into biochemical processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK and phosphatidylinositol-signaling pathways, which are crucial for cell survival and proliferation . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular metabolism and function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s role in these pathways highlights its potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for elucidating the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall efficacy in biochemical processes .

Eigenschaften

IUPAC Name |

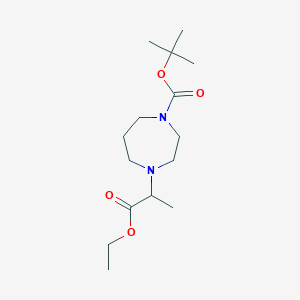

5-(hydroxymethyl)-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-8-7(10)6-3-2-5(4-9)11-6/h2-3,9H,4H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBSWNKGLWHJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(O1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672471 | |

| Record name | 5-(Hydroxymethyl)-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185320-28-8 | |

| Record name | 5-(Hydroxymethyl)-N-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(3-Chloro-phenyl)-2-hydroxy-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B1501333.png)